

# Application Notes and Protocols for L-Glucose-13C Infusion in Rodent Models

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## Compound of Interest

Compound Name: *L-Glucose-13C*

Cat. No.: *B15139900*

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## Introduction

Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of metabolic pathways and quantification of flux rates. While D-Glucose labeled with  $^{13}\text{C}$  is widely used to study glucose metabolism, its enantiomer, L-Glucose, offers unique applications. L-Glucose is not significantly metabolized by mammalian cells and is therefore utilized in studies of glucose transport, intestinal permeability, and as a negative control in D-glucose tracing experiments.<sup>[1][2]</sup> This document provides detailed protocols for the infusion of **L-Glucose-13C** in rodent models, tailored for researchers in academia and the pharmaceutical industry.

## Applications of L-Glucose-13C in Rodent Models

- **Negative Control for D-Glucose Metabolism Studies:** In experiments tracing the metabolic fate of D-Glucose-13C, a parallel infusion of **L-Glucose-13C** can differentiate between metabolic incorporation and non-specific labeling or background noise. The absence of  $^{13}\text{C}$  enrichment in downstream metabolites following **L-Glucose-13C** infusion confirms that the observed labeling in the D-Glucose experiment is due to metabolic processes.
- **Assessment of Glucose Transport:** **L-Glucose-13C** can be used to study the kinetics and mechanisms of glucose transporters (GLUTs). By measuring the uptake of **L-Glucose-13C** into tissues, researchers can investigate non-carrier-mediated transport and differentiate it from the active transport of D-Glucose.<sup>[3]</sup>

- **Intestinal Permeability Studies:** The appearance of orally administered **L-Glucose-13C** in the bloodstream is a direct measure of intestinal barrier integrity. This application is crucial for studying conditions associated with "leaky gut" and for evaluating the effects of drugs on intestinal permeability.
- **Validation of In Vivo Glucose Sensing Technologies:** L-Glucose can be used to validate non-invasive glucose monitoring devices by confirming that the sensor detects glucose directly rather than a byproduct of glucose metabolism.<sup>[1]</sup>

## Experimental Protocols

### Protocol 1: Intravenous Infusion of L-Glucose-13C for Tissue Distribution and as a Negative Control

This protocol is designed to assess the distribution of L-Glucose in various tissues and to serve as a negative control for D-Glucose-13C metabolic studies.

Materials:

- **L-Glucose-13C** (uniformly labeled, >99% purity)
- Sterile saline (0.9% NaCl)
- Anesthesia (e.g., isoflurane)
- Infusion pump and syringe
- Catheters for tail vein cannulation
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- Rodent model (e.g., mouse or rat), fasted for 4-6 hours

Procedure:

- **Animal Preparation:**
  - Acclimatize animals to the experimental conditions to minimize stress.

- Fast the animals for 4-6 hours prior to the infusion to achieve a stable baseline glucose level.
- Anesthetize the animal using a consistent and appropriate method (e.g., isoflurane inhalation).
- Surgically place a catheter into the tail vein for infusion.
- Preparation of Infusion Solution:
  - Prepare a sterile stock solution of **L-Glucose-13C** in saline. A common concentration is a 50% (w/v) solution.
  - The final concentration and volume will depend on the experimental design and the size of the animal.
- Infusion Protocol:
  - Administer a bolus injection of **L-Glucose-13C** to rapidly increase its concentration in the blood. A typical bolus dose for a mouse is 0.4 mg/g of body weight.
  - Immediately following the bolus, begin a continuous infusion at a rate of approximately 0.01 mL/min for 20-30 minutes.<sup>[1]</sup> The infusion rate should be adjusted based on the animal's weight and the desired plasma concentration.
- Blood and Tissue Sampling:
  - Collect blood samples (e.g., 10-20 µL) from the tail tip or another appropriate site at baseline (before infusion) and at regular intervals during and after the infusion (e.g., 5, 15, 30, 60 minutes).
  - At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, brain, intestine).
  - Immediately freeze the tissue samples in liquid nitrogen to quench metabolic activity.
- Sample Analysis:

- Analyze plasma and tissue extracts for **L-Glucose-13C** enrichment using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
- In a parallel D-Glucose-13C experiment, analyze for the enrichment of downstream metabolites (e.g., lactate, glutamate, TCA cycle intermediates).

#### Quantitative Data Summary:

Parameter	Mouse	Rat
Animal Model	C57BL/6 or similar	Sprague-Dawley or Wistar
Fasting Duration	4-6 hours	4-6 hours
Anesthesia	Isoflurane (1.5-2.0%)	Isoflurane (1.5-2.0%)
Route of Administration	Intravenous (tail vein)	Intravenous (tail vein or jugular)
L-Glucose-13C Solution	50% (w/v) in sterile saline	50% (w/v) in sterile saline
Bolus Dose	0.4 mg/g body weight	0.4 mg/g body weight
Infusion Rate	0.01 mL/min	0.01-0.02 mL/min
Infusion Duration	20-30 minutes	20-30 minutes
Blood Sampling Time Points	0, 5, 15, 30, 60 minutes	0, 5, 15, 30, 60 minutes
Tissue Collection	End of infusion	End of infusion

## Protocol 2: Oral Gavage of L-Glucose-13C for Intestinal Permeability Assessment

This protocol is designed to measure the passage of **L-Glucose-13C** from the gastrointestinal tract into the bloodstream as an indicator of intestinal barrier function.

#### Materials:

- **L-Glucose-13C**

- Sterile water
- Oral gavage needles
- Blood collection supplies
- Rodent model, fasted overnight

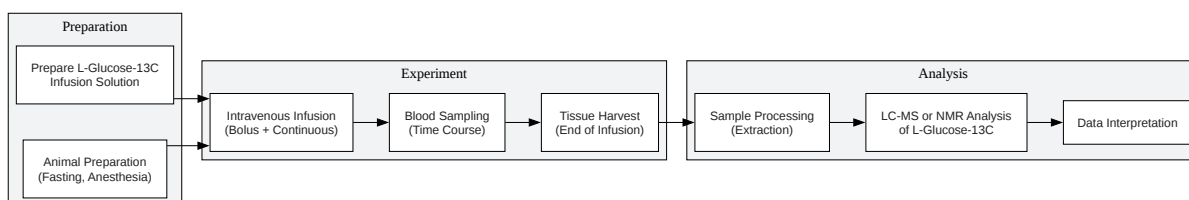
Procedure:

- Animal Preparation:
  - Fast animals overnight (12-16 hours) with free access to water to ensure an empty stomach.
- Preparation of Gavage Solution:
  - Prepare a solution of **L-Glucose-13C** in sterile water. A typical dose is 2 g/kg of body weight.
- Oral Administration:
  - Administer the **L-Glucose-13C** solution via oral gavage.
- Blood Sampling:
  - Collect blood samples at regular intervals after gavage (e.g., 30, 60, 90, 120 minutes) to measure the appearance of **L-Glucose-13C** in the circulation.
- Sample Analysis:
  - Analyze plasma samples for **L-Glucose-13C** concentration using MS or NMR. The concentration of **L-Glucose-13C** in the plasma over time provides a quantitative measure of intestinal permeability.

Quantitative Data Summary:

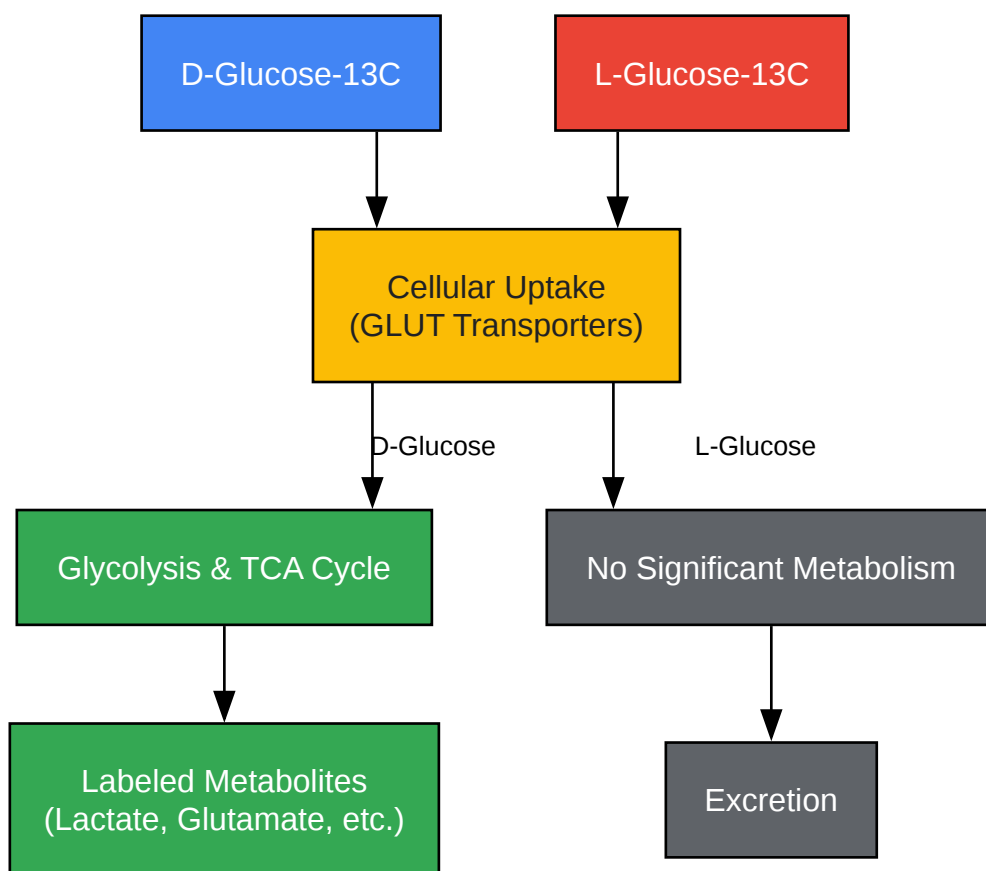
Parameter	Mouse	Rat
Animal Model	C57BL/6 or similar	Sprague-Dawley or Wistar
Fasting Duration	12-16 hours	12-16 hours
Route of Administration	Oral Gavage	Oral Gavage
L-Glucose-13C Dose	2 g/kg body weight	2 g/kg body weight
Blood Sampling Time Points	30, 60, 90, 120 minutes	30, 60, 90, 120 minutes

## Visualization of Experimental Workflows and Concepts



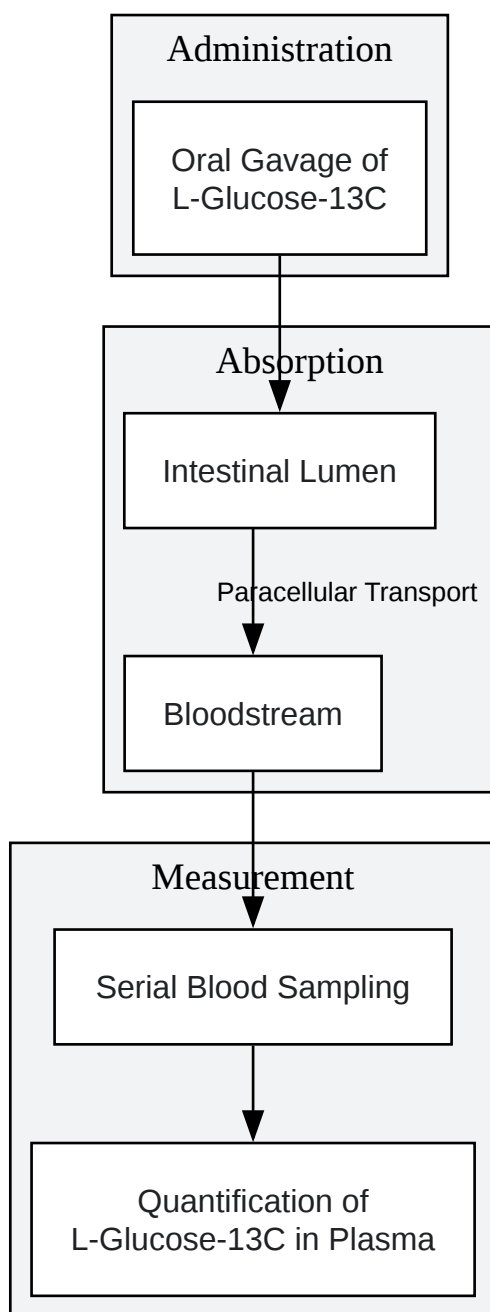
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Caption: Workflow for **L-Glucose-13C** intravenous infusion in rodents.



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Caption: Conceptual difference in the fate of D- and L-Glucose.



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Caption: Workflow for assessing intestinal permeability with **L-Glucose-13C**.

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